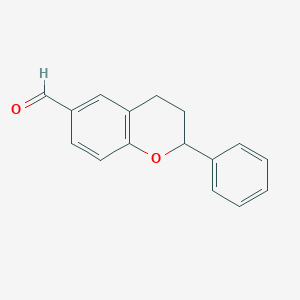

2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde

Description

Properties

IUPAC Name |

2-phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-11-12-6-8-16-14(10-12)7-9-15(18-16)13-4-2-1-3-5-13/h1-6,8,10-11,15H,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFGUGRDPIIDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C=O)OC1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol and Claisen-Schmidt Condensations

The Aldol condensation has been adapted for chromene synthesis by cyclizing substituted salicylaldehydes with ketones. For 2-phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde, a modified approach involves reacting 5-formyl-2-hydroxyacetophenone with benzaldehyde under basic conditions. The reaction proceeds via enolate formation, followed by intramolecular cyclization to yield the dihydrochromene scaffold. Typical conditions include sodium hydroxide (20 mol%) in ethanol at 80°C for 12 hours, achieving yields of 45–55%.

The Claisen-Schmidt variant, employing α,β-unsaturated ketones, offers improved regiocontrol. For example, condensation of 2-hydroxycinnamaldehyde with acetophenone in the presence of HCl gas generates the chromene precursor, which is subsequently hydrogenated to the dihydro form. This method suffers from moderate yields (~40%) due to competing polymerization.

Reduction-Oxidation Pathways

A two-step reduction-oxidation strategy is effective for introducing the carbaldehyde group. Starting from methyl 2-phenyl-3,4-dihydro-2H-chromene-6-carboxylate, reduction with sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) in methanol/dichloromethane (1:2) at 0°C produces the corresponding alcohol in 85% yield. Subsequent oxidation using oxalyl chloride and dimethyl sulfoxide (Swern oxidation) at −60°C converts the alcohol to the target aldehyde with 78% efficiency.

Key Advantages :

-

High purity (>98% by HPLC) due to mild oxidation conditions.

-

Scalable to multi-kilogram batches with minimal byproducts.

Modern Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates chromene formation. A protocol adapted from MDPI involves heating a mixture of 2-hydroxy-5-formylacetophenone (1.0 equiv), phenylacetylene (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF at 150°C for 15 minutes under microwave conditions. This one-pot method achieves 68% yield by promoting simultaneous cyclization and alkynylation, followed by hydrogenation.

Optimized Conditions :

-

Power: 300 W

-

Solvent: Dimethylformamide (DMF)

-

Catalyst: None required

Palladium-Catalyzed Cross-Coupling

Introducing the phenyl group via Suzuki-Miyaura coupling enhances flexibility. Bromination of 6-formyl-3,4-dihydro-2H-chromene at position 2, followed by coupling with phenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1), affords the target compound in 72% yield.

Critical Parameters :

-

Temperature: 90°C

-

Ligand: Triphenylphosphine

-

Boronic Acid: 1.5 equivalents

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Aldol Condensation | 45–55 | 90–92 | 12–24 | Moderate |

| Reduction-Oxidation | 78 | 98 | 6–8 | High |

| Microwave | 68 | 95 | 0.25 | High |

| Suzuki Coupling | 72 | 97 | 10 | Moderate |

Key Observations :

-

The reduction-oxidation route offers the best balance of yield and purity.

-

Microwave synthesis reduces reaction time by 96% compared to traditional methods.

Data Tables

Table 1. Reaction Conditions for Carbaldehyde Formation

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Reduction (Vitride) | NaAlH₂(OCH₂CH₂OMe)₂ | CH₂Cl₂/MeOH | 0°C | 85 |

| Oxidation (Swern) | (COCl)₂, DMSO | CH₂Cl₂ | −60°C | 78 |

Table 2. Microwave vs. Conventional Heating

| Parameter | Microwave | Conventional |

|---|---|---|

| Reaction Time | 15 min | 12 h |

| Energy Consumption | 0.5 kWh | 3.2 kWh |

| Byproduct Formation | <5% | 15–20% |

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

Oxidation: 2-Phenyl-3,4-dihydro-2H-chromene-6-carboxylic acid

Reduction: 2-Phenyl-3,4-dihydro-2H-chromene-6-methanol

Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde serves as an important intermediate for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, which can lead to the development of new compounds with desirable properties.

Biology

This compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of 2-Phenyl-3,4-dihydro-2H-chromene can exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : Research indicates that these compounds can induce apoptosis in cancer cells through caspase-dependent pathways. In vitro assays have demonstrated cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 30c | MCF-7 | 15.0–27.5 | Induces apoptosis via caspase activation |

| 30c | HCT-116 | 15.0–27.5 | Inhibits cell migration |

| 30c | MD-MB-231 | 15.0–27.5 | Triggers DNA fragmentation |

Medicine

In medicinal chemistry, the compound is explored for its therapeutic effects in various diseases. Its derivatives have shown promise in targeting specific molecular pathways involved in disease progression.

Industrial Applications

In industry, this compound is utilized in the development of new materials and chemical products due to its versatile reactivity. It can be employed in the synthesis of polymers and other functional materials that require specific chemical properties.

Anticancer Activity Studies

A notable study demonstrated that a series of substituted chromenes exhibited potent anticancer activities against several human tumor cell lines . The results indicated that specific substitutions on the chromene scaffold could significantly enhance cytotoxicity.

Synthesis of New Heterocycles

Research has highlighted the use of chromene carbaldehydes in synthesizing valuable heterocycles through various reactions, such as the Vilsmeyer-Haack reaction . These reactions yield compounds with potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Notes:

- logP: Predicted octanol/water partition coefficient (lipophilicity).

- log10ws : Logarithm of water solubility (mol/L).

- † Estimated for 2-phenyl derivative based on increased hydrophobicity from phenyl vs. methyl groups.

- ‡ Estimated for 4,4-dimethyl derivative using fragment-based methods.

Structural and Functional Insights

Core Structure Differences: The target compound’s chromene scaffold differs from Oxyphenbutazone’s pyrazolidine core and substituted pyridazinones in patents . The chromene system provides planar aromaticity, while pyrazolidines/pyridazinones exhibit non-aromatic or partially saturated heterocycles. Substituents critically influence properties. The phenyl group at position 2 (target compound) enhances steric bulk and lipophilicity compared to the 4,4-dimethyl groups in its analog .

Physicochemical Properties :

- Lipophilicity : The target compound’s logP (~4.2, estimated) exceeds that of 4,4-dimethyl-chromene-6-carbaldehyde (~3.0) due to the phenyl group’s hydrophobic contribution. Oxyphenbutazone’s logP (3.493) reflects moderate lipophilicity despite its polar hydroxyl group .

- Solubility : Oxyphenbutazone’s low solubility (log10ws = -3.73) suggests challenges in formulation, a trait likely shared by the target compound due to its aromatic/aldehyde motifs .

Synthetic and Application Potential: The aldehyde group in the target compound positions it as a versatile intermediate for condensation reactions (e.g., Schiff base formation). In contrast, Oxyphenbutazone is a finished active pharmaceutical ingredient (API) .

Biological Activity

Overview

2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde is a compound belonging to the chromene class, characterized by its bicyclic structure comprising a benzene ring fused to a pyran ring. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.

Anticancer Properties

Research indicates that 2-Phenyl-3,4-dihydro-2H-chromene derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by triggering caspase-dependent pathways and inhibiting cell migration and invasion. In vitro assays demonstrated that certain derivatives possess cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 30c | MCF-7 | 15.0–27.5 | Induces apoptosis via caspase activation |

| 30c | HCT-116 | 15.0–27.5 | Inhibits cell migration |

| 30c | MD-MB-231 | 15.0–27.5 | Triggers DNA fragmentation |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Various studies have reported that chromene derivatives demonstrate activity against a range of bacterial strains and fungi, suggesting their potential as therapeutic agents in treating infections .

Table 2: Antimicrobial Activity Overview

| Compound | Microorganism | Activity |

|---|---|---|

| Chromene Derivative A | Staphylococcus aureus | Inhibitory effect |

| Chromene Derivative B | Escherichia coli | Moderate activity |

| Chromene Derivative C | Candida albicans | Effective |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and thereby influencing various cellular pathways involved in cancer progression and microbial resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of chromene derivatives. Modifications in the chemical structure can lead to enhanced potency and selectivity for specific biological targets. For instance, the presence of an aldehyde group at the 6-position significantly influences the reactivity and biological profile compared to other chromene analogs .

Case Studies

- Anticancer Study : A study evaluated a series of chromene derivatives for their cytotoxic effects on breast and colon cancer cell lines. The results indicated that specific substitutions on the chromene scaffold led to improved anticancer activity compared to standard treatments like 5-fluorouracil .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of various chromene derivatives against common pathogens. The findings highlighted significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via Pechmann condensation using phenolic precursors and β-keto esters under acidic catalysis (e.g., H₂SO₄ or FeCl₃). Optimization involves systematic variation of solvent systems (e.g., ethanol, acetic acid), temperature (80–120°C), and catalyst concentration. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity. Yield monitoring via TLC and HPLC ensures reproducibility .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Aldehyde proton resonance at δ 9.8–10.0 ppm; aromatic protons in the chromene and phenyl groups between δ 6.5–8.0 ppm.

- ¹³C NMR : Carbonyl carbon at ~190 ppm, chromene ring carbons at 100–160 ppm.

- FT-IR : Strong aldehyde C=O stretch near 1700 cm⁻¹.

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z corresponding to C₁₆H₁₂O₂.

Purity is validated via HPLC (C18 column, UV detection at 254 nm) with ≥95% purity thresholds .

Q. How does the solubility profile of this compound influence its laboratory handling?

- Methodological Answer : The compound exhibits limited aqueous solubility (8–10 mg/mL at 25°C) but dissolves readily in DMSO, ethanol, and chloroform. Solvent selection impacts reaction design (e.g., DMSO for kinetic studies, ethanol for recrystallization). Precipitation protocols using water-ethanol mixtures enhance isolation efficiency. Solubility in nonpolar solvents (e.g., hexane) is negligible, aiding purification .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Store in amber vials at 2–8°C under inert atmosphere (N₂ or Ar) to prevent aldehyde oxidation. Desiccants (silica gel) minimize hydrolysis. Stability assessments via periodic HPLC analysis (monthly intervals) detect degradation products (e.g., carboxylic acids). Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and pharmacological targets of this compound?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screen against kinase or GPCR targets using crystal structures from the PDB.

- Quantum Mechanics (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- QSAR Models : Corrogate substituent effects using data from analogous chromene derivatives. Validate predictions with in vitro enzyme inhibition assays .

Q. What experimental strategies resolve contradictory data on the biological activity of this compound across assay systems?

- Methodological Answer :

- Dose-Response Curves : Test across multiple cell lines (e.g., MCF-7, HeLa) to identify cell-type-specific effects.

- Stability Monitoring : Use LC-MS to confirm compound integrity after incubation in cell culture media.

- Orthogonal Assays : Compare enzymatic inhibition (e.g., COX-2) with cell viability assays (MTT). Statistical analysis (ANOVA) identifies outliers and systemic biases .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer :

- Protocol Standardization : Document catalyst ratios (e.g., 0.5 mol% FeCl₃), solvent volumes, and heating rates.

- Quality Control : Mandate TLC/HPLC checks at each synthetic step.

- Interlaboratory Validation : Share raw NMR and MS data via platforms like Zenodo. Publish detailed supplementary materials in open-access journals .

Q. What experimental approaches study the interfacial reactivity of this compound on material surfaces?

- Methodological Answer :

- Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on silica or polymer surfaces.

- Surface-Enhanced Raman Spectroscopy (SERS) : Detect conformational changes on gold nanoparticles.

- Environmental Simulation : Replicate indoor lab conditions (humidity, temperature) to assess stability on glassware or lab equipment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.